molecular formula C16H19N3O5 B14372840 Pyroglutamyl-phenylalanyl-glycine CAS No. 90986-81-5

Pyroglutamyl-phenylalanyl-glycine

Cat. No.: B14372840
CAS No.: 90986-81-5
M. Wt: 333.34 g/mol
InChI Key: LWWHTUJRIBFTIP-RYUDHWBXSA-N
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Description

Pyroglutamyl-phenylalanyl-glycine is a tripeptide composed of pyroglutamic acid, phenylalanine, and glycine

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of pyroglutamyl-phenylalanyl-glycine typically involves the stepwise coupling of the three amino acids. The process begins with the protection of the amino and carboxyl groups to prevent unwanted side reactions. The protected pyroglutamic acid is first coupled with phenylalanine using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 1-hydroxybenzotriazole (HOBt). The resulting dipeptide is then deprotected and coupled with glycine under similar conditions to yield the final tripeptide .

Industrial Production Methods: Industrial production of this compound may involve solid-phase peptide synthesis (SPPS) techniques, which allow for the efficient and scalable production of peptides. SPPS involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. This method is advantageous due to its automation potential and high yield .

Chemical Reactions Analysis

Types of Reactions: Pyroglutamyl-phenylalanyl-glycine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include modified peptides with altered functional groups, which can have different biological activities and properties .

Scientific Research Applications

Pyroglutamyl-phenylalanyl-glycine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of pyroglutamyl-phenylalanyl-glycine involves its interaction with specific molecular targets and pathways. The pyroglutamic acid residue can modulate the activity of enzymes involved in the glutathione cycle, while the phenylalanine and glycine residues can interact with neurotransmitter receptors and transporters. These interactions can influence various physiological processes, including neurotransmission and cellular metabolism .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of the pyroglutamic acid residue, which imparts distinct chemical and biological properties. This residue can influence the compound’s stability, reactivity, and interaction with biological targets, making it a valuable tool in various research applications .

Properties

CAS No.

90986-81-5

Molecular Formula

C16H19N3O5

Molecular Weight

333.34 g/mol

IUPAC Name

2-[[(2S)-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]acetic acid

InChI

InChI=1S/C16H19N3O5/c20-13-7-6-11(18-13)16(24)19-12(15(23)17-9-14(21)22)8-10-4-2-1-3-5-10/h1-5,11-12H,6-9H2,(H,17,23)(H,18,20)(H,19,24)(H,21,22)/t11-,12-/m0/s1

InChI Key

LWWHTUJRIBFTIP-RYUDHWBXSA-N

Isomeric SMILES

C1CC(=O)N[C@@H]1C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)NCC(=O)O

Canonical SMILES

C1CC(=O)NC1C(=O)NC(CC2=CC=CC=C2)C(=O)NCC(=O)O

Origin of Product

United States

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